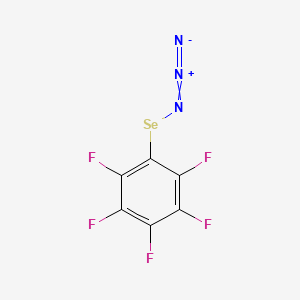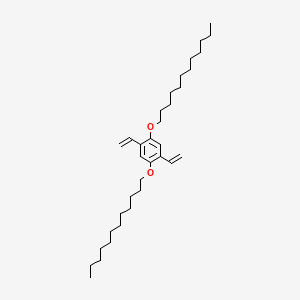
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- is an organic compound with a complex structure It consists of a benzene ring substituted with two dodecyloxy groups at the 1 and 4 positions, and two ethenyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- typically involves multiple steps. One common method starts with the preparation of Benzene, 1,4-bis(dodecyloxy)-2,5-bis[2-(trimethylsilyl)ethynyl]-. This intermediate is then subjected to desilylation to yield the final product . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反应分析
Types of Reactions
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ethenyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
科学研究应用
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- has several scientific research applications:
Materials Science: The compound’s unique structure makes it suitable for creating advanced materials with specific electronic properties.
Polymer Chemistry: It is used in the synthesis of donor-acceptor polymers, which have applications in various electronic devices.
作用机制
The mechanism by which Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- exerts its effects is primarily related to its ability to participate in π-conjugation. This allows for efficient electron delocalization, which is crucial for its role in organic electronics. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of charge-transfer complexes.
相似化合物的比较
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar in structure but with shorter alkoxy chains.
1,4-Bis(dodecyloxy)benzene: Lacks the ethenyl groups, making it less reactive in certain applications.
Uniqueness
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- is unique due to the presence of both long alkoxy chains and ethenyl groups. This combination imparts specific electronic properties that are advantageous in organic electronics and materials science.
属性
CAS 编号 |
209050-49-7 |
|---|---|
分子式 |
C34H58O2 |
分子量 |
498.8 g/mol |
IUPAC 名称 |
1,4-didodecoxy-2,5-bis(ethenyl)benzene |
InChI |
InChI=1S/C34H58O2/c1-5-9-11-13-15-17-19-21-23-25-27-35-33-29-32(8-4)34(30-31(33)7-3)36-28-26-24-22-20-18-16-14-12-10-6-2/h7-8,29-30H,3-6,9-28H2,1-2H3 |
InChI 键 |
RQJDECFGRLNGSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C=C)OCCCCCCCCCCCC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
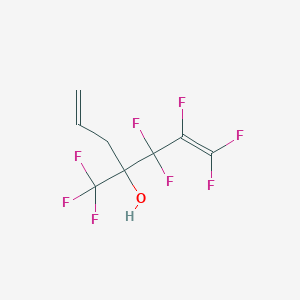
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
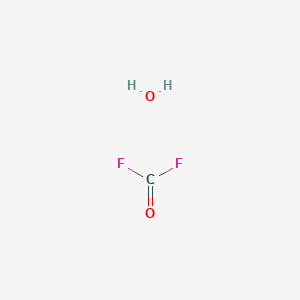
![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
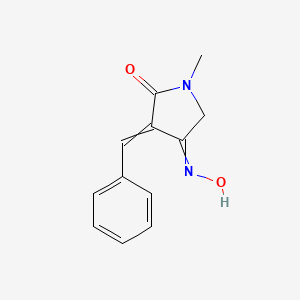
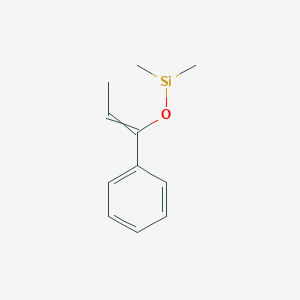
![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
